molecular formula C14H17ClN4O2 B2509704 6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one CAS No. 898648-84-5

6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one

Cat. No.: B2509704
CAS No.: 898648-84-5
M. Wt: 308.77
InChI Key: WDDZOBCVQCKDMD-UHFFFAOYSA-N
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Description

6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a chloro-substituted methoxyphenyl group, and an amino group attached to the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

    Introduction of Substituents: The tert-butyl group and the chloro-substituted methoxyphenyl group are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and automated systems are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one: Characterized by the presence of a tert-butyl group and a chloro-substituted methoxyphenyl group.

    6-tert-butyl-3-[(5-bromo-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one: Similar structure but with a bromo group instead of a chloro group.

    6-tert-butyl-3-[(5-fluoro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one: Similar structure but with a fluoro group instead of a chloro group.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chloro group, in particular, can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

6-tert-butyl-3-(5-chloro-2-methoxyanilino)-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2/c1-14(2,3)11-12(20)17-13(19-18-11)16-9-7-8(15)5-6-10(9)21-4/h5-7H,1-4H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDZOBCVQCKDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(NC1=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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